molecular formula C13H13NO B1655953 Ethyl naphthalene-1-carboximidate CAS No. 46389-16-6

Ethyl naphthalene-1-carboximidate

Cat. No.: B1655953
CAS No.: 46389-16-6
M. Wt: 199.25
InChI Key: CNMSNQSPVRKIFP-UHFFFAOYSA-N
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Description

Ethyl naphthalene-1-carboximidate (CAS: Not explicitly provided in evidence) is an organic compound featuring a naphthalene backbone substituted with a carboximidate ester group at the 1-position. Carboximidates are intermediates in synthesizing heterocycles, such as imidazoles or purine analogs, which are critical in drug development . However, direct toxicological or environmental data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related naphthalene derivatives and carboximidate analogs.

Properties

CAS No.

46389-16-6

Molecular Formula

C13H13NO

Molecular Weight

199.25

IUPAC Name

ethyl naphthalene-1-carboximidate

InChI

InChI=1S/C13H13NO/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,2H2,1H3

InChI Key

CNMSNQSPVRKIFP-UHFFFAOYSA-N

SMILES

CCOC(=N)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCOC(=N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

Methylnaphthalenes are naphthalene derivatives with a methyl group at the 1- or 2-position. Key differences from ethyl naphthalene-1-carboximidate include:

  • Toxicity: Methylnaphthalenes exhibit respiratory and hepatic toxicity in mammals, with 1-methylnaphthalene showing higher acute toxicity (LD₅₀: ~1,200 mg/kg in rats) compared to 2-methylnaphthalene .
  • This compound’s ester group likely increases hydrophilicity (lower log Kow), reducing environmental persistence but enhancing biodegradation rates.

Carboximidate Esters (e.g., Ethyl 2-Oxoacetate Derivatives)

Ethyl carboximidate derivatives, such as those synthesized from acetylenic esters and ethyl bromopyruvate, share functional group similarities :

  • Synthetic Utility :
    • This compound may participate in multicomponent reactions (e.g., with thioureas or acetylenes) to yield heterocyclic scaffolds, analogous to Table 8 in .
    • Reactivity differences arise from the naphthalene ring’s electron-withdrawing effects, which may stabilize intermediates compared to aliphatic analogs.
  • Biological Activity: Carboximidate esters are precursors to bioactive molecules. For example, PME (phosphonomethoxyethyl) derivatives exhibit antiviral activity , suggesting this compound could be tailored for similar applications.

Phosphonate Derivatives

Phosphonates (e.g., PME derivatives in Figure 3 ) differ in their mechanism of action:

  • Stability : Phosphonates resist enzymatic hydrolysis better than carboximidates due to their P–C bond, enhancing their pharmacokinetic profiles .
  • Toxicity : Phosphonates generally show lower acute toxicity (e.g., LD₅₀ > 2,000 mg/kg for many PME derivatives) compared to methylnaphthalenes, but chronic effects (e.g., renal toxicity) are documented .

Data Table: Comparative Properties of this compound and Analogs

Property This compound 1-Methylnaphthalene Ethyl 2-Oxoacetate Derivatives PME Phosphonates
Molecular Weight (g/mol) ~230 (estimated) 142.2 ~150–200 ~250–300
log Kow ~2.5–3.0 (predicted) 3.48 1.5–2.5 0.5–1.5
Acute Toxicity (LD₅₀) Not reported 1,200 mg/kg (rat) 500–1,000 mg/kg (estimated) >2,000 mg/kg
Primary Use Heterocyclic synthesis Industrial solvent Multicomponent reactions Antiviral agents
Environmental Fate Moderate biodegradability Persistent in soil Rapid hydrolysis High stability

Sources: Predicted values based on structural analogs ; experimental data for methylnaphthalenes and phosphonates .

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